

Early Research on Lilopristone (ZK-98734): A Technical Whitepaper

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Compound of Interest		
Compound Name:	Lilopristone	
Cat. No.:	B1675395	Get Quote

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Abstract

Lilopristone (developmental code ZK-98734) is a synthetic steroidal progesterone receptor antagonist that was the subject of early research for its potential applications in fertility regulation, including contraception and pregnancy termination. This document provides a technical overview of the foundational preclinical research on **Lilopristone**, summarizing its mechanism of action, and findings from key animal studies. While detailed quantitative data on receptor binding affinities and pharmacokinetics from early studies are not extensively available in the public domain, this guide synthesizes the existing knowledge to provide a comprehensive understanding of the initial scientific investigations into this compound.

Introduction

Lilopristone (ZK-98734) emerged from research into progesterone antagonists, a class of compounds designed to competitively inhibit the biological effects of progesterone. Progesterone is a critical hormone for the establishment and maintenance of pregnancy. By blocking the progesterone receptor (PR), antagonists like **Lilopristone** can disrupt the normal physiological processes required for successful gestation, leading to effects such as inhibition of ovulation, prevention of implantation, and termination of early pregnancy.[1][2] Developed by Schering, **Lilopristone** is structurally similar to mifepristone (RU-486) but was reported to possess significantly reduced antiglucocorticoid activity, a notable characteristic aimed at improving its safety and specificity profile.[2]



Mechanism of Action

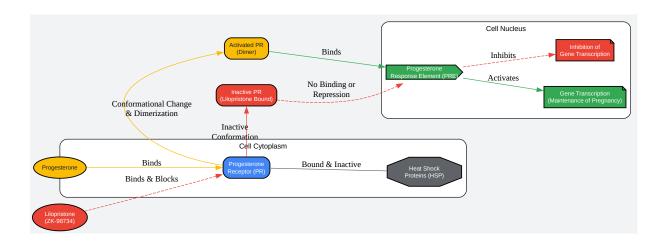
Lilopristone functions as a competitive antagonist of the progesterone receptor. It binds to the PR with high affinity, preventing the endogenous ligand, progesterone, from binding and initiating the downstream signaling cascades necessary for the maintenance of pregnancy. The binding of progesterone to its receptor typically induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription.

Lilopristone, upon binding to the PR, induces a different conformational change that prevents the receptor from adopting its transcriptionally active state. This effectively blocks the expression of progesterone-dependent genes that are essential for endometrial receptivity, implantation, and the continuation of pregnancy.[3]

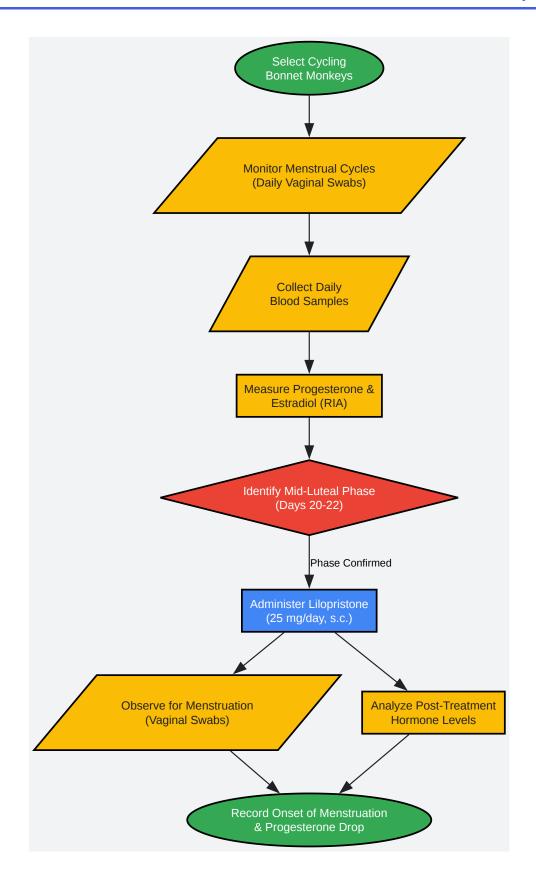
Signaling Pathway

The following diagram illustrates the generalized mechanism of action for a progesterone receptor antagonist like **Lilopristone**.

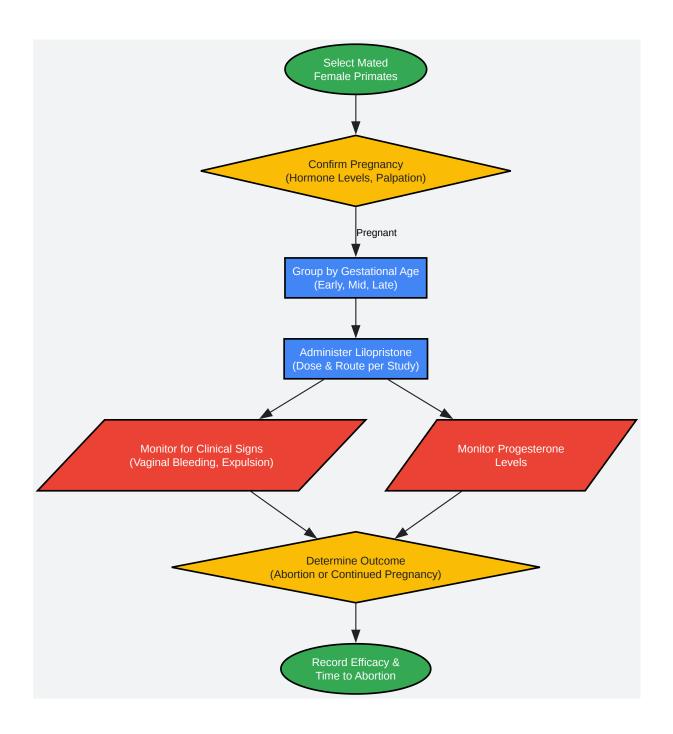












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